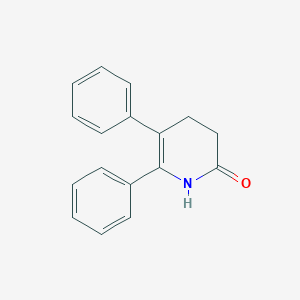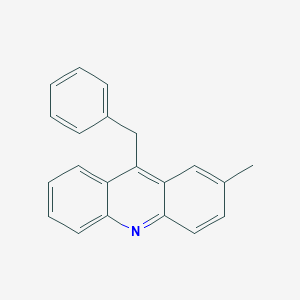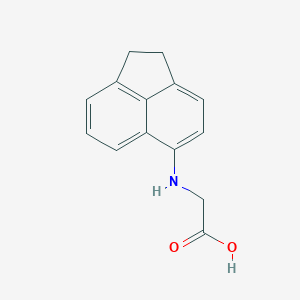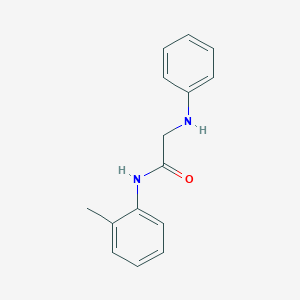![molecular formula C27H17ClO2 B282113 2'-benzoyl-3'-(4-chlorophenyl)spiro[acenaphthylene-2,1'-cyclopropane]-1(2H)-one](/img/structure/B282113.png)
2'-benzoyl-3'-(4-chlorophenyl)spiro[acenaphthylene-2,1'-cyclopropane]-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2'-benzoyl-3'-(4-chlorophenyl)spiro[acenaphthylene-2,1'-cyclopropane]-1(2H)-one, also known as BCS, is a spirocyclic compound with a unique structure that has gained significant attention in the scientific community. This compound has demonstrated various biological activities, including anti-tumor, anti-inflammatory, and anti-microbial effects. In
Mecanismo De Acción
The exact mechanism of action of 2'-benzoyl-3'-(4-chlorophenyl)spiro[acenaphthylene-2,1'-cyclopropane]-1(2H)-one is not well understood. However, several studies have suggested that 2'-benzoyl-3'-(4-chlorophenyl)spiro[acenaphthylene-2,1'-cyclopropane]-1(2H)-one exerts its anti-tumor effects by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. 2'-benzoyl-3'-(4-chlorophenyl)spiro[acenaphthylene-2,1'-cyclopropane]-1(2H)-one has also been shown to inhibit the production of pro-inflammatory cytokines and reduce the expression of inflammatory mediators. Additionally, 2'-benzoyl-3'-(4-chlorophenyl)spiro[acenaphthylene-2,1'-cyclopropane]-1(2H)-one has demonstrated potent anti-microbial activity against various bacterial and fungal strains.
Biochemical and Physiological Effects:
2'-benzoyl-3'-(4-chlorophenyl)spiro[acenaphthylene-2,1'-cyclopropane]-1(2H)-one has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 2'-benzoyl-3'-(4-chlorophenyl)spiro[acenaphthylene-2,1'-cyclopropane]-1(2H)-one can induce cell cycle arrest and apoptosis in cancer cells. 2'-benzoyl-3'-(4-chlorophenyl)spiro[acenaphthylene-2,1'-cyclopropane]-1(2H)-one has also been shown to inhibit the expression of various pro-inflammatory cytokines and reduce the production of reactive oxygen species. Moreover, 2'-benzoyl-3'-(4-chlorophenyl)spiro[acenaphthylene-2,1'-cyclopropane]-1(2H)-one has demonstrated potent anti-microbial activity against various bacterial and fungal strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2'-benzoyl-3'-(4-chlorophenyl)spiro[acenaphthylene-2,1'-cyclopropane]-1(2H)-one in lab experiments is its unique structure, which allows it to interact with various biological targets. Additionally, 2'-benzoyl-3'-(4-chlorophenyl)spiro[acenaphthylene-2,1'-cyclopropane]-1(2H)-one has demonstrated potent biological activity at low concentrations, making it an ideal candidate for drug development. However, one of the limitations of using 2'-benzoyl-3'-(4-chlorophenyl)spiro[acenaphthylene-2,1'-cyclopropane]-1(2H)-one in lab experiments is its low solubility in aqueous solutions, which can make it challenging to administer in vivo.
Direcciones Futuras
Several future directions for 2'-benzoyl-3'-(4-chlorophenyl)spiro[acenaphthylene-2,1'-cyclopropane]-1(2H)-one research include exploring its potential therapeutic applications in various diseases, including cancer, inflammation, and infectious diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of 2'-benzoyl-3'-(4-chlorophenyl)spiro[acenaphthylene-2,1'-cyclopropane]-1(2H)-one and to identify its molecular targets. Moreover, the development of novel synthetic methods for 2'-benzoyl-3'-(4-chlorophenyl)spiro[acenaphthylene-2,1'-cyclopropane]-1(2H)-one could lead to the discovery of new analogs with improved biological activity and pharmacological properties.
Métodos De Síntesis
The synthesis of 2'-benzoyl-3'-(4-chlorophenyl)spiro[acenaphthylene-2,1'-cyclopropane]-1(2H)-one involves a multi-step process that requires the use of various reagents and catalysts. The most commonly used method for synthesizing 2'-benzoyl-3'-(4-chlorophenyl)spiro[acenaphthylene-2,1'-cyclopropane]-1(2H)-one involves the reaction of acenaphthenequinone with benzoyl chloride and 4-chlorobenzaldehyde in the presence of a Lewis acid catalyst. This reaction yields 2'-benzoyl-3'-(4-chlorophenyl)spiro[acenaphthylene-2,1'-cyclopropane]-1(2H)-one as a yellow solid with a high yield.
Aplicaciones Científicas De Investigación
2'-benzoyl-3'-(4-chlorophenyl)spiro[acenaphthylene-2,1'-cyclopropane]-1(2H)-one has been extensively studied for its potential therapeutic applications. Several studies have demonstrated its anti-tumor activity against various cancer cell lines, including breast, lung, and colon cancer. 2'-benzoyl-3'-(4-chlorophenyl)spiro[acenaphthylene-2,1'-cyclopropane]-1(2H)-one has also been shown to possess anti-inflammatory and anti-microbial properties. Moreover, 2'-benzoyl-3'-(4-chlorophenyl)spiro[acenaphthylene-2,1'-cyclopropane]-1(2H)-one has been used as a fluorescent probe in biochemical and physiological studies.
Propiedades
Fórmula molecular |
C27H17ClO2 |
|---|---|
Peso molecular |
408.9 g/mol |
Nombre IUPAC |
2//'-benzoyl-3//'-(4-chlorophenyl)spiro[acenaphthylene-2,1//'-cyclopropane]-1-one |
InChI |
InChI=1S/C27H17ClO2/c28-19-14-12-17(13-15-19)23-24(25(29)18-6-2-1-3-7-18)27(23)21-11-5-9-16-8-4-10-20(22(16)21)26(27)30/h1-15,23-24H |
Clave InChI |
TUYCVRTUFAKYRA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2C(C23C4=CC=CC5=C4C(=CC=C5)C3=O)C6=CC=C(C=C6)Cl |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2C(C23C4=CC=CC5=C4C(=CC=C5)C3=O)C6=CC=C(C=C6)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



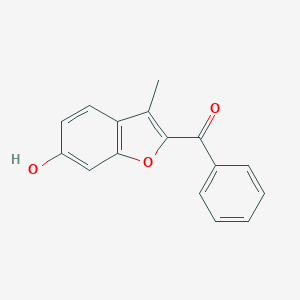
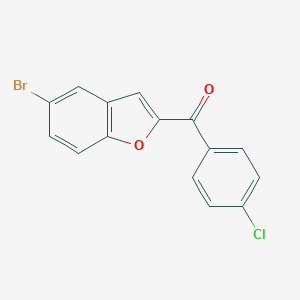
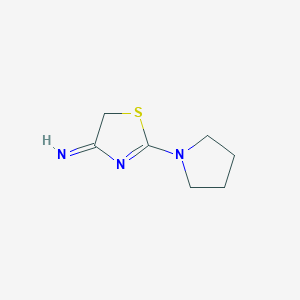
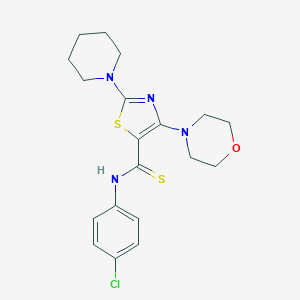
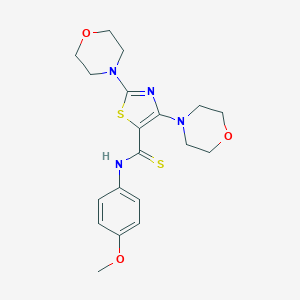
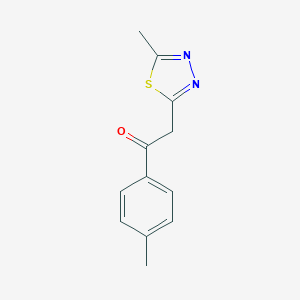
![5-phenyl-3-({4-[(5-phenyl-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)methyl]-1-piperazinyl}methyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B282045.png)
![4,5-Dihydrobenzo[k]acephenanthrylen-7-yl phenyl ether](/img/structure/B282046.png)
![dimethyl (8R,9R)-1,7-diphenyl-4-oxa-10-thia-3,5-diazatricyclo[5.2.1.0~2,6~]deca-2,5-diene-8,9-dicarboxylate](/img/structure/B282048.png)
![2-[(1,3-dioxo-1H,3H-benzo[de]isochromen-6-yl)carbonyl]benzoic acid](/img/structure/B282050.png)
